Blestriarene C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blestriarene C is an organic compound that belongs to a class of natural products commonly found in plants. It is a white solid with a unique chemical structure, exhibiting good thermal stability and solubility in common organic solvents. This compound shows certain activity in chemical reactions and can participate in various organic synthesis reactions .
Preparation Methods
Blestriarene C is primarily obtained through natural plant extraction. The extraction process typically includes solvent extraction, solvent distillation, and purification steps . In laboratory settings, the compound can be synthesized and resolved using chiral high-performance liquid chromatography (HPLC) on a preparative scale .
Chemical Reactions Analysis
Blestriarene C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It shows activity in organic synthesis reactions and can participate in various chemical transformations . The compound’s unique structure allows it to engage in photoracemization, a process mediated by a cation radical generated in situ by a reversible photo-induced oxygen oxidation .
Scientific Research Applications
It may possess antibacterial, antiviral, or other biological activities, making it a candidate for studying new drug development or treatment methods . Additionally, Blestriarene C has shown activity against Staphylococcus aureus and Streptococcus mutans, indicating its potential use in antimicrobial research .
Mechanism of Action
The mechanism of action of Blestriarene C involves its ability to undergo photoracemization, which is mediated by a cation radical generated in situ by a reversible photo-induced oxygen oxidation . This process suggests that this compound can interact with molecular targets and pathways involved in redox reactions.
Comparison with Similar Compounds
Blestriarene C is part of a group of biphenanthrenes, which also includes Blestriarene A and Blestriarene B. These compounds share similar structural features and biological activities. For example, Blestriarene B has shown potent activity against various bacterial strains, highlighting the antimicrobial potential of this class of compounds . The unique aspect of this compound is its ability to undergo photoracemization, which distinguishes it from its analogs .
Properties
Molecular Formula |
C30H22O6 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-(2,7-dihydroxy-4-methoxyphenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C30H22O6/c1-35-25-13-23(33)29(21-7-3-15-11-17(31)5-9-19(15)27(21)25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)26(36-2)14-24(30)34/h3-14,31-34H,1-2H3 |
InChI Key |
CNLFNDMTGHNGIV-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=C(C=CC2=C(C(=C1)O)C4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)C=C(C=C3)O |
Canonical SMILES |
COC1=C2C3=C(C=CC2=C(C(=C1)O)C4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)C=C(C=C3)O |
Synonyms |
blestriarene C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.